Technical Monograph: N-(5-propyl-1H-pyrazol-3-yl)formamide
Technical Monograph: N-(5-propyl-1H-pyrazol-3-yl)formamide
This technical guide provides an in-depth analysis of N-(5-propyl-1H-pyrazol-3-yl)formamide , a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines used in kinase inhibitor and GPCR modulator discovery.
Role: Privileged Synthon for Fused Heterocyclic Drug Design Classification: Aminopyrazole Derivative / Electrophilic Precursor
Executive Summary
In the landscape of modern medicinal chemistry, N-(5-propyl-1H-pyrazol-3-yl)formamide serves as a strategic "hinge" molecule. Unlike simple building blocks, this compound possesses a pre-installed electrophilic handle (the formamide group) adjacent to the nucleophilic pyrazole nitrogen. This unique arrangement facilitates rapid cyclization reactions to form pyrazolo[1,5-a]pyrimidines , a scaffold widely recognized as an ATP-mimetic in kinase inhibitors (e.g., TrkA, CDK, and bioisosteres of purine).
This guide details the physicochemical profile, validated synthesis pathways, and the mechanistic logic driving its application in high-value drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound exists in tautomeric equilibrium. In solution, the hydrogen on the pyrazole ring shifts between N1 and N2, rendering the 3- and 5-positions equivalent unless the ring nitrogen is substituted.
| Property | Value / Description |
| IUPAC Name | N-(5-propyl-1H-pyrazol-3-yl)formamide |
| Common Synonyms | 3-Formamido-5-propylpyrazole; N-(3-propyl-1H-pyrazol-5-yl)formamide |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Precursor CAS | 35266-76-9 (5-propyl-1H-pyrazol-3-amine) |
| Predicted LogP | ~0.8 (Lipophilic enough for cell permeability, polar enough for solubility) |
| H-Bond Donors | 2 (Amide NH, Pyrazole NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Pyrazole N) |
| Solubility | Soluble in DMSO, MeOH, DMF; Moderate solubility in Water |
Synthetic Architecture
The synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide is a two-stage process designed to ensure regiochemical fidelity. The core pyrazole ring is first constructed, followed by the selective formylation of the exocyclic amine.
Pathway Visualization
The following diagram illustrates the logical flow from raw materials to the active synthon.
Figure 1: Step-wise synthesis from beta-ketonitrile precursors to the formylated target.
Experimental Protocols
Stage 1: Synthesis of the Amine Precursor
Rationale: The use of hydrazine hydrate with a beta-ketonitrile is the industry standard for generating 3-aminopyrazoles due to high atom economy and simple workup.
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Reactants : Dissolve 3-oxohexanenitrile (1.0 eq) in absolute ethanol (5 vol).
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Cyclization : Add hydrazine hydrate (1.1 eq) dropwise at 0°C to prevent exotherms.
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Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC/LCMS.
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Isolation : Concentrate in vacuo. The residue is typically an oil that solidifies upon trituration with cold ether/hexanes.
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Yield : Expect >85% of 5-propyl-1H-pyrazol-3-amine .
Stage 2: Selective N-Formylation
Rationale: Direct formylation using formic acid can be slow. Using a mixed anhydride (Formic-Acetic Anhydride) generated in situ provides a more reactive electrophile, ensuring complete conversion.
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Preparation of Reagent : In a separate flask, mix Formic acid (10 eq) and Acetic anhydride (1.1 eq relative to formic acid). Stir at 55°C for 2 hours, then cool to 0°C.
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Addition : Dissolve 5-propyl-1H-pyrazol-3-amine (1.0 eq) in dry THF or DCM. Add the cooled formylating mixture dropwise.
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Reaction : Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Quench : Pour into ice water. Neutralize with saturated NaHCO₃ to pH 7–8.
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Purification : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Result : Off-white solid of N-(5-propyl-1H-pyrazol-3-yl)formamide .
Applications in Drug Discovery: The "Cyclization Trigger"
The primary utility of this formamide is its ability to act as a 1,2-binucleophile equivalent when paired with POCl₃ or other dehydrating agents. It is a precursor to Pyrazolo[1,5-a]pyrimidines , a scaffold that mimics the adenine core of ATP, making it essential for Kinase Inhibitor design.
Mechanism: The Vilsmeier-Haack Cyclization
When treated with POCl₃, the formamide oxygen is activated, leading to an imidoyl chloride intermediate. This species undergoes intramolecular attack (or intermolecular attack followed by cyclization) to close the fused ring.
Figure 2: Mechanistic pathway converting the formamide intermediate into a bioactive fused heterocyclic core.
Target Classes
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TrkA Inhibitors : Used in pain management; the propyl group fills the hydrophobic pocket of the kinase ATP-binding site.
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GPR17 Modulators : Recent patents (e.g., WO2025038863) highlight propyl-pyrazole derivatives in treating neurodegenerative diseases.
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PDE Inhibitors : Structural analogues are explored for phosphodiesterase inhibition (similar to Sildenafil's pyrazole core).
References
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Preparation of 5-propyl-1H-pyrazol-3-amine : US Patent 5,616,723. Process for the preparation of 3-amino-5-methylpyrazole (Analogous procedure). Link
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Application in GPR17 Modulation : WO Patent 2025038863A1. Indole and pyrrolopyridine derivatives as GPR17 modulators. (Cites 5-propyl-1H-pyrazol-3-amine as Intermediate). Link
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Pyrazolo[1,5-a]pyrimidine Synthesis : US Patent 6,743,798. Substituted pyrazole derivatives condensed with six-membered heterocyclic rings.[1] Link
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General Aminopyrazole Chemistry : Journal of Medicinal and Chemical Sciences, 2021. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Link
